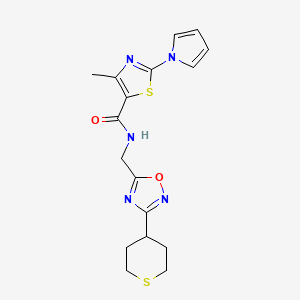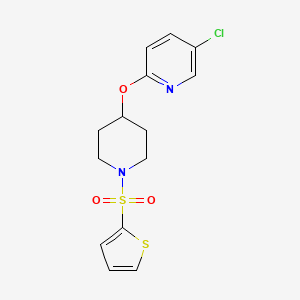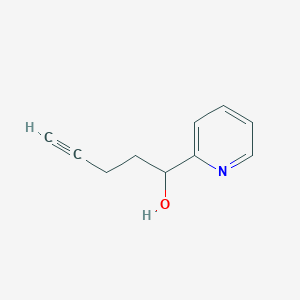
Ethyl 2-(2-cyano-4-nitroanilino)-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-4-nitroaniline is a chemical compound with the molecular formula C7H5N3O2 . It’s used in various chemical reactions and has been mentioned in relation to products on Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of 2-Cyano-4-nitroaniline consists of a benzene ring substituted with a nitro group (NO2), an amino group (NH2), and a cyano group (CN) .Physical And Chemical Properties Analysis
2-Cyano-4-nitroaniline has a molecular weight of 163.133, a density of 1.4±0.1 g/cm3, a boiling point of 383.2±32.0 °C at 760 mmHg, and a melting point of 200-207 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Mechanistic Insights
Divergent Reaction Pathways : Ethyl nitroacetate, closely related to the chemical structure of interest, demonstrates divergent behavior in the generation of nitrile oxides under different conditions. Thermal and isocyanate-induced reactions yield distinct nitrile oxides, illustrating the compound's versatility in synthetic organic chemistry (Leslie-Smith, Paton, & Webb, 1994).
Superoxide Dismutase Mimicry : Derivatives of ethyl nitroacetate have been explored for their ability to mimic superoxide dismutase (SOD) activity, crucial for investigating oxidative stress and potential therapeutic applications. This research highlights the chemical's potential in biomedical research (Samuni et al., 1988).
Tandem Reaction Development : The compound's utility in facilitating novel tandem reactions, such as the [3 + 2] cycloaddition followed by umpolung addition between ethyl 2,3-butadienoate and nitroalkenes, underscores its significance in advancing synthetic methodologies (Guan, Wei, & Shi, 2010).
Lossen Rearrangement Applications : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement showcases the compound's role in synthesizing hydroxamic acids and ureas from carboxylic acids, offering a milder, racemization-free alternative for generating key intermediates in organic synthesis (Thalluri, Manne, Dev, & Mandal, 2014).
Selective Reduction of Aromatic Nitro Compounds : The selective reduction of aromatic nitro compounds in the presence of sensitive groups, facilitated by related chemicals, highlights the compound's utility in complex molecule synthesis, preserving functional group integrity (Bellamy & Ou, 1984).
Polymer Science Applications : The synthesis and copolymerization studies involving derivatives of ethyl nitroacetate contribute to the development of materials with potential optical storage and birefringence applications, illustrating the compound's impact beyond small molecule chemistry (Meng, Natansohn, Barrett, & Rochon, 1996).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-(2-cyano-4-nitroanilino)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c1-2-19-11(16)10(15)13-9-4-3-8(14(17)18)5-7(9)6-12/h3-5H,2H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVOXDZQHRKIGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-cyano-4-nitroanilino)-2-oxoacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene](/img/structure/B2833703.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]pyridine-3-carboxylic acid](/img/structure/B2833704.png)
![(Z)-methyl 4-((3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2833707.png)
![3-(5-Nitro-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/structure/B2833708.png)
![2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2833711.png)



![2-Chloro-N-[[(3S,4R)-4-hydroxy-8-oxaspiro[4.5]decan-3-yl]methyl]propanamide](/img/structure/B2833715.png)

![3-((4-bromophenyl)sulfonyl)-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2833717.png)
![3-isopropyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2833723.png)
